N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide is a synthetic organic compound characterized by its unique structure, which includes an allyl group, a fluorophenyl group, and a quinazolinyl sulfanyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling reaction temperature, pressure, and the concentration of reactants to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Involving nucleophilic or electrophilic reagents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and solvents like ethanol, methanol, or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it may bind to a particular enzyme’s active site, altering its activity and affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Allyl-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]sulfanyl}acetamide
- N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide
Uniqueness
N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide stands out due to its specific structural features, such as the quinazolinyl sulfanyl moiety, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
Biologische Aktivität
N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide is a quinazoline derivative that has garnered attention in recent pharmacological research due to its potential biological activities. This compound features a unique structural configuration that includes an allyl group, a sulfanyl moiety, and a fluorophenyl substituent, which may enhance its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C20H18FN3OS, with a molecular weight of approximately 385.43 g/mol. The compound's structure can be represented as follows:
Component | Structure |
---|---|
Quinazoline Core | Quinazoline |
Allyl Group | Allyl |
Sulfanyl Moiety | Sulfanyl |
Fluorophenyl Substituent | Fluorophenyl |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The presence of the fluorophenyl group is believed to enhance the compound's ability to disrupt bacterial membranes or inhibit specific metabolic pathways, making it a candidate for further exploration in the development of new antimicrobial agents.
Anticancer Properties
The quinazoline core is known for its anticancer potential, as it can interact with various enzymes and receptors involved in cancer progression. Studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism of action for this compound likely involves binding to specific targets within cancer cells, leading to disrupted signaling pathways and enhanced cell death.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or signaling pathways.
- Receptor Modulation : It could modulate the activity of receptors associated with cell growth and survival.
- Membrane Disruption : Its structural components may allow it to integrate into cellular membranes, leading to increased permeability and cell lysis.
Research Findings
Recent studies have focused on elucidating the specific interactions between this compound and its biological targets. For instance:
- In vitro assays demonstrated that the compound exhibits potent activity against various bacterial strains, indicating its potential use as an antibacterial agent.
- Cell line studies revealed that it can significantly reduce cell viability in certain cancer types, supporting its role as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli showed that this compound inhibited growth at low concentrations, suggesting its potential as a broad-spectrum antibiotic.
- Cancer Cell Line Testing : In experiments using human breast cancer cell lines, the compound induced apoptosis and inhibited proliferation, demonstrating a promising therapeutic index for further development in oncology.
Eigenschaften
Molekularformel |
C20H18FN3OS |
---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C20H18FN3OS/c1-3-10-22-18(25)12-26-20-16-9-4-13(2)11-17(16)23-19(24-20)14-5-7-15(21)8-6-14/h3-9,11H,1,10,12H2,2H3,(H,22,25) |
InChI-Schlüssel |
WOAGSMKQZICPCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.